![molecular formula C23H21N3O4S2 B2483828 2-(naphthalen-2-yloxy)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 692762-15-5](/img/structure/B2483828.png)
2-(naphthalen-2-yloxy)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(naphthalen-2-yloxy)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H21N3O4S2 and its molecular weight is 467.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
A study by Patel & Patel (2015) reported on compounds related to naphthalen-2-yl derivatives, which demonstrated antibacterial and antifungal activities. These compounds were tested against various bacterial strains like Bacillus subtilis and Staphylococcus aureus, and fungal strains such as Penicillium expansum.
Anti-Parkinson's Activity
Another study focused on 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives, which showed promising results in anti-Parkinson's activity. Gomathy et al. (2012) conducted in vitro and in vivo studies, revealing that these compounds had significant free radical scavenging activity and anti-Parkinson's effects in a 6-OHDA lesioned rat model.
Anti-Angiogenic Activity
Lee et al. (2005) identified N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide as a potent inhibitor of aminopeptidase N, an enzyme involved in angiogenesis. Their research, detailed in Bioorganic & Medicinal Chemistry Letters, found that this compound inhibited the activity of aminopeptidase N, which could have implications in controlling angiogenesis-related diseases.
Anticonvulsant Agents
The study by Ghabbour et al. (2015) synthesized and evaluated thiazole-based pyrrolidinones for anticonvulsant activity. Their findings indicated that certain derivatives exhibited promising anticonvulsant effects in seizure models.
Anti-HIV Activity
Hamad et al. (2010) synthesized a series of naphthalene derivatives, including 2‐(naphthalen‐2‐yloxy)‐N‐[(aryl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazol‐3‐yl)methyl] acetamides, and evaluated their activity against HIV-1 and HIV-2. This research, published in Archiv der Pharmazie, showed significant inhibitory effects on HIV replication, suggesting potential for antiviral drug development.
Antitumor Activity
A study by Deng et al. (2019) focused on benzo[4,5]imidazo[2,1-b]thiazole derivatives for antitumor activity. They found that some compounds showed significant activity against cancer cell lines, indicating potential as antitumor agents.
H3 Receptor Antagonists
Research by Ceras et al. (2012) synthesized sulfonylurea derivatives, including those based on naphthalen-1-yl structures, as H3 receptor antagonists. This could have implications in treating type 2 diabetes mellitus associated with obesity.
Insecticidal Properties
Fadda et al. (2017), in their study published in RSC Advances, synthesized various heterocycles including naphthalene derivatives for insecticidal assessment. They found significant insecticidal activity against the cotton leafworm, Spodoptera littoralis.
Structural Analysis
Subasri et al. (2017) conducted a study on the crystal structures of (diaminopyrimidin-2-yl)thioacetamide derivatives, including those with naphthalene ring systems. Their research, detailed in Acta Crystallographica Section E, provides insight into the structural aspects of these compounds.
Organocatalysis
A study by Syu, Kao, & Lin (2010) found that (S)-2-((Naphthalen-2-ylsulfonyl)methyl)pyrrolidine acts as an effective organocatalyst for the Michael addition of ketones to nitroolefins, demonstrating its potential in catalysis.
Anti-Inflammatory Agents
Thabet et al. (2011) synthesized a series of compounds including aminothiazoles and thiazolylacetonitrile derivatives with a naproxenoyl moiety, and evaluated their potential as anti-inflammatory agents. Their research, published in the Ain Shams University Faculty of Agriculture Research Bulletin, showed promising results in this area.
Eigenschaften
IUPAC Name |
2-naphthalen-2-yloxy-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c27-22(15-30-18-8-7-16-5-1-2-6-17(16)13-18)25-23-24-20-10-9-19(14-21(20)31-23)32(28,29)26-11-3-4-12-26/h1-2,5-10,13-14H,3-4,11-12,15H2,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVQMDQSEYECET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)COC4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

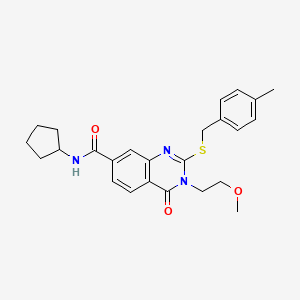

![2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B2483752.png)

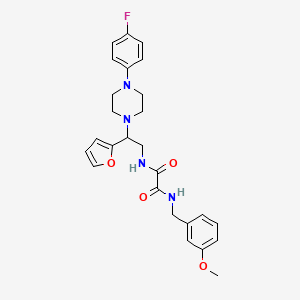
![1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2483758.png)
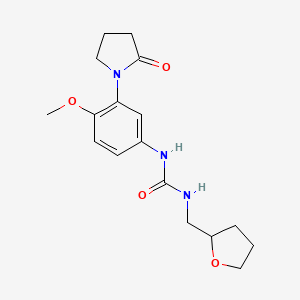

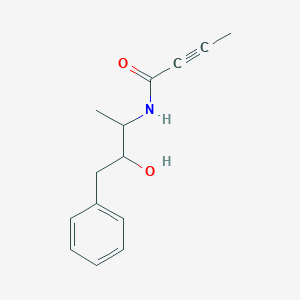
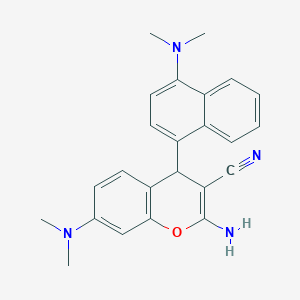
![6-Tert-butyl-2-[1-[2-(3,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2483767.png)

